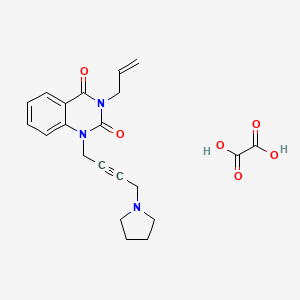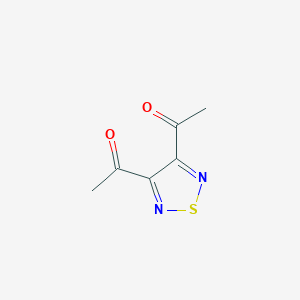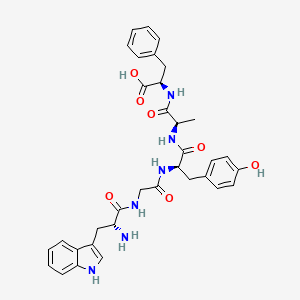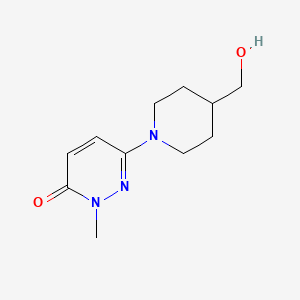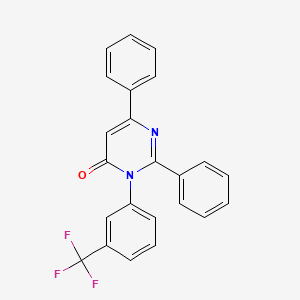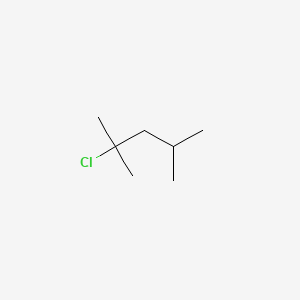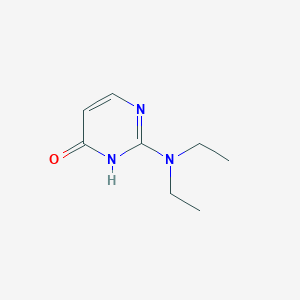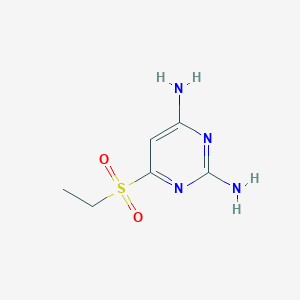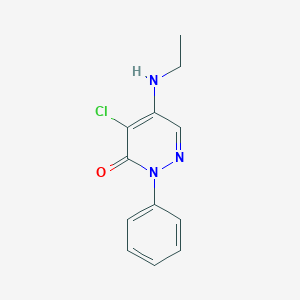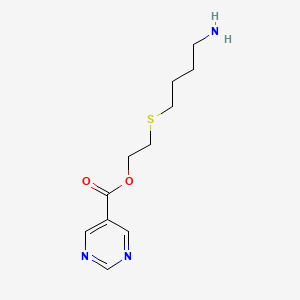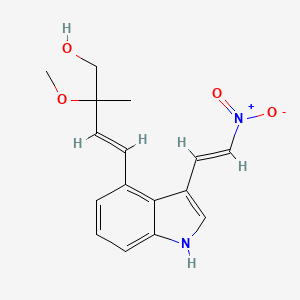
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a nitrovinyl group, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by the introduction of the nitrovinyl group through a nitration reaction. The methoxy and methyl groups can be introduced via alkylation reactions. The final step might involve the formation of the butenol side chain through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The nitrovinyl group might participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(E)-2-methoxy-2-methyl-4-[3-[(E)-2-nitroethenyl]-1H-indol-4-yl]but-3-en-1-ol |
InChI |
InChI=1S/C16H18N2O4/c1-16(11-19,22-2)8-6-12-4-3-5-14-15(12)13(10-17-14)7-9-18(20)21/h3-10,17,19H,11H2,1-2H3/b8-6+,9-7+ |
InChI Key |
QYEAUKDFOCSYPA-CDJQDVQCSA-N |
Isomeric SMILES |
CC(CO)(/C=C/C1=C2C(=CC=C1)NC=C2/C=C/[N+](=O)[O-])OC |
Canonical SMILES |
CC(CO)(C=CC1=C2C(=CC=C1)NC=C2C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)
